5-HYDROXY-2-[4-(PROPANOYLOXY)BENZAMIDO]BENZOIC ACID
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Overview
Description
5-Hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid is a complex organic compound with a molecular formula of C17H15NO6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with propanoic anhydride to form 4-(propano-yloxy)benzoic acid. This intermediate is then reacted with 5-amino-2-hydroxybenzoic acid under appropriate conditions to yield the target compound. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzamido group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce primary or secondary amines.
Scientific Research Applications
5-Hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and benzamido groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxyl and benzamido groups but lacks the propano-yloxy group.
5-Amino-2-hydroxybenzoic acid: Similar structure but with an amino group instead of the benzamido group.
2-Hydroxy-5-(2-(4-hydroxyphenyl)propan-2-yl)benzoic acid: Contains a similar benzoic acid core but with different substituents.
Uniqueness
5-Hydroxy-2-[4-(propano-yloxy)benzamido]benzoic acid is unique due to the presence of the propano-yloxy group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and contributes to its versatility in various research and industrial applications.
Properties
IUPAC Name |
5-hydroxy-2-[(4-propanoyloxybenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-2-15(20)24-12-6-3-10(4-7-12)16(21)18-14-8-5-11(19)9-13(14)17(22)23/h3-9,19H,2H2,1H3,(H,18,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRKABIVIAIRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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